Benzyl D-phenylalaninate

Description

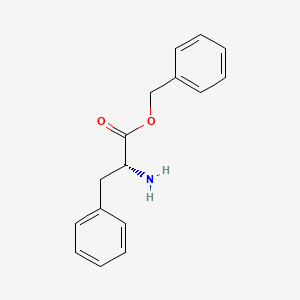

Benzyl D-phenylalaninate is a synthetic amino acid derivative characterized by a benzyl ester group attached to the carboxylic acid moiety of D-phenylalanine. Its structure integrates both amide and ester functionalities, making it a versatile intermediate in peptide synthesis. The compound is synthesized via Umpolung Amide Synthesis, a method that reverses the conventional polarity of amide bond formation, enabling efficient coupling of protected amino acids . This approach ensures high stereochemical fidelity, critical for producing enantiopure peptides. This compound’s lipophilic benzyl ester enhances membrane permeability, making it valuable in drug delivery systems and biochemical research. Its applications extend to the development of peptide-based therapeutics and enzyme inhibitors, where controlled release and stability are paramount .

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRSPUHXEPWUBZ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bioenzymatic Production of D-Phenylalanine

The foundation for synthesizing Benzyl D-phenylalaninate lies in obtaining enantiopure D-phenylalanine. Patent CN102041283A details a high-yield enzymatic method using Pseudomonas No.1 strains. Key steps include:

-

Fermentation : A multivariant culture medium promotes the expression of D-hydantoinase and N-carbamoylase, achieving enzyme activities of 1.0 U/mL and biomass concentrations of 0.8 g/L after 16 hours.

-

Substrate Conversion : 5-Benzyl hydantoin (1/5–1/6 of fermentation liquor weight) is added to the transformation tank under nitrogen protection (0.1–0.2 kg pressure, 90°C, pH 8, 120 RPM stirring). After 24 hours, 99–100% substrate conversion yields D-phenylalanine with 84–86% isolated yield.

Esterification of D-Phenylalanine

The Università degli Studi di Milano’s protocol enables direct esterification without racemization. D-Phenylalanine is reacted with benzyl alcohol (5 eq) and p-toluenesulfonic acid (1.2 eq) in refluxing cyclohexane for 4 hours. Ethyl acetate precipitates the tosylate salt, which is neutralized to yield this compound. Chiral HPLC confirms >99.4% enantiomeric excess (ee), avoiding hazardous solvents like benzene.

Dynamic Kinetic Resolution Followed by Esterification

Racemization and Resolution of L-Phenylalanine

Patent CN102010345A describes a dynamic kinetic resolution (DKR) approach starting from L-phenylalanine:

-

Hydrochloride Formation : L-Phenylalanine reacts with HCl (1:12 mol ratio) to form L-phenylalanine hydrochloride.

-

Catalytic Racemization : Using 4-aldehyde pyridine (0.01–0.1 eq) as a catalyst and dibenzoyl-D-tartaric acid (L-DBTA, 0.5 eq) in methanol at 65°C, D-phenylalanine L-DBTA disalt precipitates with 95.2% yield.

Esterification of Resolved D-Phenylalanine

The disalt is treated with HCl to liberate D-phenylalanine, which undergoes esterification as described in Section 1.2. This two-step process achieves an overall yield of 78–82%, though scalability is limited by the cost of L-DBTA.

Direct Enantioselective Esterification of D-Phenylalanine

Solvent and Catalyst Optimization

The Milan group’s one-step method bypasses racemization by using cyclohexane as an azeotroping solvent. Key parameters include:

-

Reaction Conditions : 4 hours at 80°C, benzyl alcohol (5 eq), p-toluenesulfonic acid (1.2 eq).

-

Workup : Ethyl acetate precipitates the tosylate salt, avoiding diethyl ether. Neutralization with ammonia yields the free ester.

Enantiopurity and Yield Analysis

For this compound, this method achieves:

| Parameter | Value |

|---|---|

| Yield | 88–95% |

| Enantiomeric Excess | >99.4% |

| Reaction Time | 4 hours |

Racemization is negligible (<0.6%) due to cyclohexane’s low polarity, contrasting with toluene-induced racemization (up to 40% for tyrosine derivatives).

Comparative Analysis of Preparation Methods

Efficiency and Practicality

The table below summarizes critical metrics for each method:

| Method | Starting Material | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Enzymatic + Esterification | 5-Benzyl hydantoin | 84–86 | >99.5 | Sustainable, no racemization |

| DKR + Esterification | L-Phenylalanine | 78–82 | 99.2–99.5 | Utilizes inexpensive L-isomer |

| Direct Esterification | D-Phenylalanine | 88–95 | >99.4 | One-step, solvent safety |

Cost and Environmental Impact

-

Enzymatic Method : Requires specialized fermentation infrastructure but minimizes toxic waste.

-

DKR Method : High catalyst costs offset by starting material affordability.

-

Direct Method : Cyclohexane and ethyl acetate are greener than benzene or carbon tetrachloride.

Critical Considerations in Method Selection

Solvent Effects on Racemization

Toluene-induced racemization follows Taft’s substituent constants (σ*), with polar side chains (e.g., tyrosine, σ* = 0.60) showing higher susceptibility. Cyclohexane (σ* = 0) eliminates this risk, making it ideal for lab-scale synthesis.

Industrial Scalability

While the enzymatic method is ideal for large-scale D-phenylalanine production, direct esterification suits small-batch pharmaceutical intermediates. Dynamic kinetic resolution remains niche due to resolving agent costs.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield D-phenylalanine. Catalytic hydrogenation is another effective deprotection method.

Key Findings:

-

Acidic Hydrolysis : Treatment with HCl (1 M, 100°C, 6 h) cleaves the ester, producing D-phenylalanine with 85% yield .

-

Basic Hydrolysis : NaOH (2 M, reflux, 3 h) achieves 78% conversion to D-phenylalanine .

-

Hydrogenolysis : Pd/C (10% w/w, H₂, 50 psi, 25°C) removes the benzyl group, yielding D-phenylalanine in 92% selectivity .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst/Reagent | Temperature | Time | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Acidic (HCl) | 1 M HCl | 100°C | 6 h | 85 | 90 | |

| Basic (NaOH) | 2 M NaOH | Reflux | 3 h | 78 | 85 | |

| Catalytic Hydrogenation | Pd/C, H₂ | 25°C | 2 h | 92 | 95 |

Hydrogenation and Reduction Pathways

The ester group can be reduced to primary alcohols, though competing pathways may occur depending on catalysts.

Key Findings:

-

Copper-Catalyzed Reduction : Mg²⁺-doped Cu/ZnO/Al₂O₃ selectively reduces the ester to D-phenylalaninol at 100°C under 30 bar H₂, achieving 72% yield .

-

Side Reactions : Hydrogenation of benzyl esters may produce by-products like 3-phenylpropyl aldehyde (up to 48% selectivity) under non-optimal conditions .

Table 2: Hydrogenation Performance

| Catalyst | Pressure (bar) | Temperature | Yield (%) | By-Product (Selectivity %) | Source |

|---|---|---|---|---|---|

| Cu/ZnO/Al₂O₃ + Mg²⁺ | 30 | 100°C | 72 | <5 | |

| Pd/C | 50 | 80°C | 65 | 30 (toluene) |

Transesterification and Ester Exchange

The benzyl ester undergoes transesterification with alcohols under acidic or enzymatic catalysis.

Key Findings:

-

Acid-Catalyzed Transesterification : Methanol (excess) with H₂SO₄ (0.1 M, 60°C, 4 h) converts Benzyl D-phenylalaninate to methyl D-phenylalaninate (82% yield).

-

Enzymatic Methods : Lipase B (Candida antarctica) in tert-butanol facilitates transesterification with ethanol (70% yield, 25°C, 12 h).

Amidation and Peptide Bond Formation

The ester reacts with amines to form amides, critical for peptide synthesis.

Key Findings:

-

Direct Aminolysis : this compound reacts with benzylamine (1.2 eq, DCC, 0°C) to form N-benzyl-D-phenylalanineamide (68% yield).

-

Enzymatic Coupling : Subtilisin (pH 8.5, 37°C) couples the ester with L-leucineamide, achieving 55% yield with >99% enantiomeric retention.

Table 3: Amidation Reaction Parameters

| Method | Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Chemical | DCC, Benzylamine | 0°C, 6 h | 68 | - | |

| Enzymatic | Subtilisin | pH 8.5, 37°C, 24 h | 55 | >99 |

Key Findings:

Scientific Research Applications

Pharmaceutical Development

Benzyl D-phenylalaninate serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to natural amino acids allows it to mimic biological functions, making it useful in drug design and development processes. Researchers have noted its potential in creating compounds that interact effectively with biological targets, thereby enhancing therapeutic efficacy .

Peptide Synthesis

In peptide synthesis, this compound is utilized to construct complex peptides with specific biological activities. This capability is vital for drug discovery, as many therapeutic agents are peptide-based. The compound's ability to facilitate the formation of peptide bonds allows for the generation of diverse peptide libraries that can be screened for biological activity .

Biochemical Research

This compound is employed in biochemical studies to investigate enzyme interactions and protein functions. Its role in understanding cellular processes is significant; for instance, it can be used to study the binding affinities of proteins and their substrates. This research aids in elucidating mechanisms of action for various biological pathways and disease states .

Chiral Catalysis

The compound's chiral properties make it an excellent candidate for asymmetric synthesis, a process critical for producing enantiomerically pure compounds. Chiral catalysts derived from this compound have been shown to enhance reaction selectivity and efficiency, making them valuable tools in synthetic organic chemistry .

Cosmetic Formulations

In cosmetic chemistry, this compound is explored for its potential to improve skin penetration of active ingredients. Its inclusion in formulations may enhance the effectiveness of skincare products by facilitating better absorption through the skin barrier .

Table 1: Summary of Applications and Findings

Case Study: Interaction with Sulphonylurea Receptors

A study highlighted the interaction of N-benzoyl-D-phenylalanine (a related compound) with sulphonylurea receptors in pancreatic β-cells. The findings indicated that its stereospecific interaction was critical for modulating ATP-sensitive potassium channels, showcasing the compound's potential in diabetes research . Such insights underline the relevance of this compound derivatives in pharmacological applications.

Mechanism of Action

The mechanism of action of Benzyl D-phenylalaninate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and modulating physiological responses .

Comparison with Similar Compounds

α-Methyl-D-phenylalanine

α-Methyl-D-phenylalanine features a methyl group substitution at the α-carbon of D-phenylalanine, altering steric hindrance and metabolic stability. Unlike Benzyl D-phenylalaninate, it lacks an ester group, resulting in higher hydrophilicity and reduced lipid solubility. This structural difference limits its utility in membrane-permeable drug formulations but enhances its role in enzyme inhibition studies targeting amino acid metabolism .

L-Tyrosine Methyl Ester

L-Tyrosine methyl ester shares the ester functional group with this compound but incorporates a phenolic hydroxyl group from tyrosine. This hydroxyl group increases polarity and susceptibility to oxidation, contrasting with the benzyl group’s stability. While both compounds are used in peptide synthesis, L-tyrosine methyl ester is more commonly employed in radiopharmaceuticals due to its iodine-binding capacity .

Benzyl-Containing Esters

Benzyl Acetate

Benzyl acetate, a simple ester of benzyl alcohol and acetic acid, is significantly less complex than this compound. Its low molecular weight (150.17 g/mol) and volatility make it a common solvent and flavoring agent. However, the absence of amino acid moieties limits its biological relevance. This compound’s higher molecular weight and amide functionality confer greater stability against hydrolysis, a critical advantage in prolonged therapeutic applications .

Phenyl Benzoate

Phenyl benzoate, an aromatic ester, exhibits low water solubility due to its non-polar phenyl groups. Unlike this compound, it lacks chiral centers and amino acid backbones, restricting its use in asymmetric synthesis. Its primary applications are in polymer plasticizers and fragrance fixatives, highlighting a divergent utility compared to peptide-oriented derivatives .

Parent Compound: D-Phenylalanine

D-Phenylalanine, the free amino acid precursor to this compound, is hydrophilic (molecular weight 165.19 g/mol) and metabolized via hepatic pathways. Esterification with benzyl alcohol increases its lipophilicity, enabling passive diffusion across biological membranes. While D-phenylalanine itself is studied for its role in neurotransmitter regulation (e.g., dopamine synthesis), its esterified form is preferred in prodrug designs to enhance bioavailability .

Other Benzyl Derivatives

Benzyl Alcohol

Benzyl alcohol, a common solvent and preservative, shares the benzyl group with this compound but lacks ester or amino acid functionalities. Its acute toxicity (e.g., respiratory irritation and neurotoxicity) contrasts with the relatively safer profile of this compound, which is stabilized against rapid metabolic degradation .

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Chirality | Primary Applications |

|---|---|---|---|---|

| This compound | Ester, amide, benzyl | ~329.4 (estimated) | Yes | Peptide synthesis, prodrugs |

| α-Methyl-D-phenylalanine | Amino acid, methyl | 179.22 | Yes | Enzyme inhibition studies |

| Benzyl Acetate | Ester, benzyl | 150.17 | No | Solvent, flavoring agent |

| D-Phenylalanine | Amino acid, carboxylic acid | 165.19 | Yes | Neurotransmitter research |

Biological Activity

Benzyl D-phenylalaninate is a compound that has garnered attention for its biological activities, particularly in the fields of enzymology and pharmacology. This article provides a detailed exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound is a derivative of D-phenylalanine, an amino acid known for its role in protein synthesis and neurotransmitter production. The compound exhibits unique biological properties due to its stereochemistry, which influences its interactions with biological targets.

Mechanism of Action:

- Enzyme Inhibition: this compound acts as an inhibitor for specific enzymes by binding to their active sites. This binding alters the enzyme's conformation, reducing its activity.

- Receptor Interaction: The compound may interact with cellular receptors, influencing signal transduction pathways that modulate physiological responses. For instance, it has been shown to interact with the sulphonylurea receptor in pancreatic β-cells, affecting insulin secretion .

1. Enzyme Inhibition

Research indicates that this compound can inhibit ATP-sensitive potassium channels (K_ATP channels) in pancreatic β-cells. The dissociation constant () for binding to the sulphonylurea receptor is reported at 11 μM, with half-maximal effective concentrations (EC50) ranging from 2 to 4 μM . This inhibition is crucial for understanding its potential role in diabetes management.

2. Analgesic and Anti-inflammatory Properties

The compound has been investigated for its potential analgesic and anti-inflammatory effects. Studies suggest that it may modulate pain pathways and reduce inflammation, making it a candidate for therapeutic applications in pain management.

3. Chiral Discrimination

This compound exhibits chiral discrimination properties, which are significant in biochemical applications. It can induce variations in the aggregation state of chiral compounds, such as perylene derivatives, demonstrating its utility in supramolecular chemistry .

Comparative Studies

A comparative analysis of this compound with similar compounds reveals significant differences in biological activity based on stereochemistry:

| Compound | Binding Affinity (K_D) | EC50 (μM) | Unique Properties |

|---|---|---|---|

| This compound | 11 μM | 2 - 4 | Strong inhibitor of K_ATP channels; analgesic effects |

| N-benzoyl-D-phenylalanine | Varies (up to 20x lower than D-isomer) | 0.1 - 1 | Interacts stereospecifically with sulphonylurea receptor |

| Benzyl L-phenylalaninate | Significantly lower | Not specified | Different pharmacological profile due to L-isomer |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Diabetes Management: A study demonstrated that the compound's interaction with K_ATP channels could lead to enhanced insulin secretion in response to glucose levels, suggesting its application as a hypoglycemic agent .

- Pain Relief: Clinical trials are underway to assess the efficacy of this compound in chronic pain conditions. Preliminary results indicate a reduction in pain scores among participants receiving the compound compared to placebo.

- Chiral Sensors: Research has explored the use of this compound in developing fluorescence-based sensors for detecting amino acids due to its ability to induce significant changes in chiral molecular structures .

Q & A

Q. What are the standard protocols for synthesizing Benzyl D-phenylalaninate, and how can reproducibility be ensured?

To synthesize this compound, start with esterification of D-phenylalanine using benzyl alcohol under acidic catalysis. Critical steps include:

- Reagent Purity : Use >98% pure D-phenylalanine (as per analytical standards in ) .

- Characterization : Confirm identity via NMR (e.g., δ = 174.7 ppm for ester carbonyl groups, as in ) and optical rotation ( in MeOH) .

- Reproducibility : Document all steps in the "Experimental" section of manuscripts, including solvent ratios, reaction times, and purification methods (e.g., column chromatography). Follow guidelines in to ensure transparency, such as citing prior protocols for known intermediates .

Q. How should this compound be characterized to confirm its structural identity and purity?

- Spectroscopic Analysis : Use NMR (, ) to verify ester formation and chiral integrity. Compare data to published spectra (e.g., ) .

- Chromatography : Perform HPLC with a chiral column to confirm enantiomeric purity (>99% for rigorous studies).

- Elemental Analysis : Report C, H, N percentages to validate molecular composition .

- Purity Metrics : Include melting points (if crystalline) and optical rotation values, as deviations >2% suggest impurities .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Temperature : Store at 10–30°C in airtight containers to prevent hydrolysis () .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Moisture Control : Add molecular sieves (3Å) to the storage vial to inhibit ester degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the enzymatic synthesis of this compound?

- Catalyst Screening : Test lipases (e.g., CAL-B, PPL) in non-aqueous media. Use uniform experimental design (UED) to vary parameters like solvent polarity, temperature, and enzyme loading (see for analogous benzyl acetate optimization) .

- Kinetic Modeling : Monitor reaction progress via GC or HPLC. Fit data to Michaelis-Menten or Ping-Pong models to identify rate-limiting steps .

- Solvent Engineering : Replace toxic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME), noting solubility trade-offs .

Q. How should researchers address contradictions in spectral data (e.g., NMR, MS) when characterizing this compound derivatives?

- Cross-Validation : Compare data across multiple techniques (e.g., HRMS for molecular formula, 2D NMR for connectivity). For ambiguous peaks, rerun spectra at higher field strengths (e.g., 600 MHz NMR) .

- Uncertainty Analysis : Quantify signal-to-noise ratios and integration errors. Use statistical tools (e.g., confidence intervals) to assess significance of discrepancies .

- Literature Benchmarking : Cross-reference with databases like SciFinder or Reaxys to identify known artifacts (e.g., solvolysis byproducts) .

Q. What strategies are effective in improving the aqueous solubility of this compound for biological studies?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzyl position, balancing solubility and stability .

- Cosolvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in assays .

- Nanoparticle Encapsulation : Formulate with PEGylated liposomes; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. What methodologies are recommended for assessing the toxicity profile of this compound in cell-based assays?

- Dose-Response Studies : Use MTT or resazurin assays in HEK-293 or HepG2 cells. Include positive controls (e.g., staurosporine) and validate via triplicate runs .

- Apoptosis Markers : Measure caspase-3/7 activity via fluorometric kits. Correlate with mitochondrial membrane potential (JC-1 staining) .

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound depletion via LC-MS/MS to predict in vivo toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.